METHYL 6-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
The compound METHYL 6-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzo[b]thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a methyl group at position 6, a thiophen-2-yl acetamido group at position 2, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6-methyl-2-[(2-thiophen-2-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-10-5-6-12-13(8-10)23-16(15(12)17(20)21-2)18-14(19)9-11-4-3-7-22-11/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWQDASVSXMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable benzene precursor.
Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylate ester group is formed through an esterification reaction using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-methyl-2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the following chemical formula:
- Molecular Formula: C16H17N1O3S1
- Molecular Weight: 303.37 g/mol
The compound features a benzothiophene core with various functional groups that contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Compounds in the benzothiophene class have shown significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of benzothiophene can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways and could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Potential Anticancer Activity : Preliminary studies suggest that benzothiophene derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Antimicrobial Activity
A study focusing on various benzothiophene derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains and showed effectiveness comparable to existing antibiotics .
Case Study 2: Anti-inflammatory Research
In a controlled experiment assessing the anti-inflammatory properties of various benzothiophene compounds, this compound was shown to reduce inflammation markers in vitro. The results indicated a potential mechanism involving the inhibition of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of METHYL 6-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s core structure is shared with several analogs, differing primarily in substituents on the acetamido group and ester functionality. Key analogs include:
- ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (): Replaces the thiophen-2-yl group with a chloroacetyl substituent and uses an ethyl ester.
- Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Features hydroxyl and ketone groups, altering electronic properties.
Functional Group Impact on Properties
Thiophen-2-yl vs. Chloroacetyl Substituents
- In contrast, the chloroacetyl group () introduces an electron-withdrawing effect, increasing electrophilicity and altering reactivity in nucleophilic substitution reactions .
- Lipophilicity : Thiophene’s aromaticity may reduce solubility in polar solvents compared to the chloroacetyl group, which increases lipophilicity but could reduce aqueous solubility .
Methyl vs. Ethyl Ester
- Ethyl esters generally exhibit higher lipophilicity, favoring membrane permeability in biological systems .
Hydrogen Bonding and Crystallography
The acetamido group in the target compound provides hydrogen-bonding donors (N–H) and acceptors (C=O), which influence crystal packing and stability. Studies using SHELX and WinGX () have shown that such groups facilitate defined hydrogen-bonding networks, as seen in related benzo[b]thiophene derivatives. For example, graph set analysis () could reveal patterns like R₂²(8) motifs, common in amide-containing crystals, which stabilize the lattice .
Data Tables
Table 1: Structural and Hypothesized Properties of Target Compound and Analogs
Calculated using molecular formulas. *Estimated via XLogP3.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing methyl 6-methyl-2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization, amidation, and esterification. For example, a similar tetrahydrobenzothiophene derivative was synthesized via condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene precursors with substituted acetamides in 1,4-dioxane under reflux . Optimization includes varying solvents (e.g., DMF for higher yields), adjusting stoichiometric ratios of reactants (e.g., benzoylisothiocyanate), and controlling reaction times (overnight stirring at room temperature for intermediate stability) .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of methyl, thiophene, and tetrahydrobenzothiophene moieties.
- FT-IR : For identifying key functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : To validate purity (>95% required for pharmacological studies) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectrophotometry. Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C, 37°C) and light exposure. For example, similar benzothiophene esters showed degradation in acidic conditions (pH <5), necessitating buffered solutions for long-term storage .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Use IC50 values to distinguish between therapeutic and cytotoxic ranges. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives showed antioxidant activity at 10–50 μM but cytotoxicity at >100 μM .
- Mechanistic Studies : Compare ROS scavenging (via DPPH assays) vs. mitochondrial membrane potential assays (JC-1 staining) to differentiate antioxidant and apoptotic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Replace the thiophene-2-yl group with other heterocycles (e.g., pyridine, furan) to assess bioavailability changes.
- Side-Chain Optimization : Introduce electron-withdrawing groups (e.g., -NO2) on the acetamido moiety to enhance binding affinity to target enzymes (e.g., cyclooxygenase-2) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., NF-κB for anti-inflammatory activity) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (Xe lamp, λ >290 nm) and analyze degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50 values. For tetrahydrobenzothiophene analogs, LC50 values ranged from 1–10 mg/L, indicating moderate aquatic toxicity .
Q. How can electrochemical properties (e.g., redox behavior) inform applications in materials science or biosensing?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), corresponding to the thiophene moiety’s electron-rich nature. These properties suggest utility in conductive polymers or redox-based biosensors .
Methodological Challenges & Solutions
Q. How should researchers address low yields in the final amidation step of the synthesis?
- Troubleshooting Guide :
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for improved amide bond formation.
- Temperature Control : Perform reactions under inert gas (N2) at 0–5°C to minimize side reactions.
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound from byproducts .
Q. What interdisciplinary approaches are recommended for studying the compound’s dual pharmacological and electrochemical properties?
- Integrated Workflow :
- Step 1 : Perform SAR-driven synthesis and antioxidant assays (DPPH, FRAP) .
- Step 2 : Validate electrochemical activity via CV and impedance spectroscopy .
- Step 3 : Correlate redox behavior with bioactivity using multivariate analysis (e.g., PCA) to identify key structural contributors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
